Dxfwxycv

Description

Evolution of Synthetic Strategies for Complex Peptide Architectures

The journey of peptide synthesis began with classical solution-phase methods, which were often time-consuming and presented challenges in achieving high purity, particularly for longer peptides. A pivotal breakthrough arrived with the introduction of Solid-Phase Peptide Synthesis (SPPS) by R. Bruce Merrifield in the 1960s. SPPS revolutionized the field by immobilizing the growing peptide chain on a solid support, allowing for the sequential addition of amino acids with excess reagents and byproducts easily washed away openaccessjournals.comacs.org. This significantly streamlined the synthesis process, improving efficiency, yield, and purity.

Over the years, SPPS methodologies have seen continuous refinement, including the development of different protecting group strategies (such as Fmoc and Boc chemistry), the advent of automated peptide synthesizers, and the optimization of coupling reagents to enhance reaction rates and minimize side reactions openaccessjournals.comopenaccessjournals.comrsc.org. Alongside SPPS, Liquid-Phase Peptide Synthesis (LPPS) remains relevant for large-scale production and specific peptide types. Hybrid approaches, combining the advantages of both SPPS and LPPS, and techniques like native chemical ligation for joining unprotected peptide segments, have further expanded the repertoire for synthesizing complex peptide architectures, including cyclic, stapled, and branched peptides openaccessjournals.comrsc.org. These advancements have made the synthesis of peptides with intricate structures and modifications increasingly feasible, paving the way for exploring their diverse biological roles and therapeutic potential.

Significance of Investigating Specific Amino Acid Sequence Motifs (e.g., DXFWXYCV) in Peptide Science

Specific amino acid sequence motifs are recurring patterns within proteins or peptides that are often associated with particular functions, structures, or interactions. These motifs, typically short in length (often 3 to 12 amino acids), act as functional microdomains. frontiersin.orgnih.govfrontiersin.orgucd.ie Investigating these specific sequences is crucial in peptide science for several key reasons.

Motifs like the example sequence this compound can represent recognition sites for protein-protein interactions, binding sites for small molecules or ions, or signals for post-translational modifications or cellular localization frontiersin.orgfrontiersin.orgnih.govnih.gov. Understanding the functional role of such motifs provides insights into the molecular mechanisms underlying biological processes. For instance, a motif might be critical for enzyme-substrate recognition, the assembly of protein complexes, or the targeting of a peptide to a specific cellular compartment. nih.govnih.gov

Studying specific motifs also has direct implications for peptide engineering and drug design. If the this compound motif, for example, were identified as essential for binding to a particular disease-related protein target, synthetic peptides incorporating or mimicking this motif could be designed as potential therapeutic agents to modulate that interaction. mdpi.comnih.govuci.edu Furthermore, analyzing the sequence variability within a motif across different proteins or species can reveal insights into evolutionary conservation and the essential residues for function. nih.gov

While the specific function of the hypothetical this compound motif is not defined without experimental data, its investigation within a research context would involve techniques aimed at elucidating its structural properties, binding partners, and biological activity. This could involve synthesizing the peptide sequence and studying its conformation using spectroscopy, assessing its binding affinity to potential targets using techniques like surface plasmon resonance, or evaluating its effect in cellular assays. The presence of Cysteine (C) in the sequence suggests the potential for disulfide bond formation, which can significantly influence peptide structure and function.

Overview of Contemporary Research Paradigms in Peptide Engineering and Discovery

Contemporary research in peptide engineering and discovery is characterized by a multidisciplinary approach, integrating advanced synthetic chemistry with biological and computational techniques to design and identify peptides with desired properties.

One major paradigm involves the use of combinatorial peptide libraries and display technologies, such as phage display and mRNA display, to screen vast numbers of peptide sequences for specific binding or functional activity. mdpi.comrsc.orgbioengineer.org These methods allow for the rapid identification of potential peptide motifs, including those with therapeutic potential or utility in diagnostics and biomaterials. nih.govuci.edu

Rational design, guided by structural and functional information of known peptides and proteins, remains a crucial approach. Computational tools, including molecular modeling, docking simulations, and machine learning algorithms, are increasingly employed to predict peptide structures, interactions, and properties, accelerating the design cycle. mdpi.combioengineer.org

Efforts are also focused on enhancing peptide stability and bioavailability through modifications such as cyclization, stapling, and the incorporation of non-canonical amino acids. openaccessjournals.comfrontiersin.org These modifications can improve resistance to proteolytic degradation and influence conformational preferences, thereby enhancing activity and extending half-life in vivo.

Furthermore, peptide chemistry is playing a growing role in the development of novel biomaterials and delivery systems, where peptides or peptide-based assemblies are engineered for specific functions like self-assembly, targeted delivery of therapeutics, or creating scaffolds for tissue engineering. rsc.orgnih.govresearchgate.net The study and utilization of specific motifs, like this compound, are integral to these contemporary paradigms, providing the functional building blocks for creating advanced peptide-based solutions.

Illustrative Data Tables

To illustrate concepts in peptide chemistry and motif research, the following tables present conceptual data.

Table 1: Conceptual Yields of a Hypothetical Peptide Synthesis

| Synthesis Method | Peptide Length | Crude Yield (%) | Purity (HPLC, %) |

| Manual SPPS (Fmoc) | 8 amino acids | 85 | >90 |

| Automated SPPS (Fmoc) | 8 amino acids | 92 | >95 |

| Solution Phase | 4 amino acids | 70 | >80 |

Note: This table presents illustrative data for comparison of different synthesis methods and peptide lengths.

Table 2: Illustrative Binding Affinity Data for a Motif-Containing Peptide

| Peptide Sequence | Target Protein | Binding Affinity (KD) |

| This compound | Hypothetical Protein A | 150 nM |

| Scrambled Sequence Control | Hypothetical Protein A | >10 µM |

Note: This table presents illustrative data showing potential binding of a peptide motif to a target.

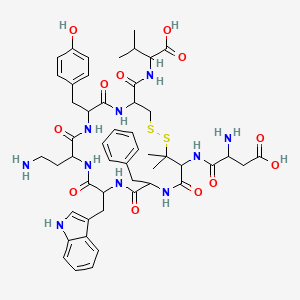

Compound Information

Properties

Molecular Formula |

C50H64N10O12S2 |

|---|---|

Molecular Weight |

1061.2 g/mol |

IUPAC Name |

2-[[19-[(2-amino-3-carboxypropanoyl)amino]-10-(2-aminoethyl)-16-benzyl-7-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-20,20-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C50H64N10O12S2/c1-26(2)40(49(71)72)59-47(69)38-25-73-74-50(3,4)41(60-42(64)32(52)23-39(62)63)48(70)57-36(20-27-10-6-5-7-11-27)44(66)56-37(22-29-24-53-33-13-9-8-12-31(29)33)46(68)54-34(18-19-51)43(65)55-35(45(67)58-38)21-28-14-16-30(61)17-15-28/h5-17,24,26,32,34-38,40-41,53,61H,18-23,25,51-52H2,1-4H3,(H,54,68)(H,55,65)(H,56,66)(H,57,70)(H,58,67)(H,59,69)(H,60,64)(H,62,63)(H,71,72) |

InChI Key |

LRELVPJTCGYTSS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C1CSSC(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)CCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)NC(=O)C(CC(=O)O)N)(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemoenzymatic Approaches for Peptides Incorporating the Dxfwxycv Motif

Optimized Solid-Phase Peptide Synthesis (SPPS) Protocols for DXFWXYCV Sequences and Analogues

Solid-Phase Peptide Synthesis (SPPS), pioneered by Merrifield, involves the stepwise assembly of a peptide chain on an insoluble solid support or resin. jpt.comvapourtec.combachem.comwikipedia.org This method simplifies purification, as excess reagents and by-products are removed by washing the solid support. jpt.combachem.comwikipedia.org The peptide chain is typically elongated from the C-terminus to the N-terminus by the sequential coupling of protected amino acids. jpt.comvapourtec.combachem.comwikipedia.orgbiosynth.com

Optimization strategies for difficult sequences include:

Solvent Selection: Using solvent systems that minimize peptide aggregation, such as mixtures of dimethylformamide (DMF), dichloromethane (B109758) (DCM), and N-methylpyrrolidone (NMP), potentially with additives like Triton X100. sigmaaldrich.com

Coupling Reagent Choice: Employing efficient coupling reagents and optimizing reaction times to ensure complete amide bond formation at each step. sigmaaldrich.com Various reagents like carbodiimides, aminium, and phosphonium (B103445) salts are commonly used. wikipedia.orgspringernature.com

Temperature Control: Adjusting reaction temperatures, including the use of microwave irradiation, can enhance coupling efficiency and reduce aggregation. sigmaaldrich.comcem.com

Pseudoproline Dipeptides and other Surrogates: Incorporating dipeptide units or modified amino acids that disrupt secondary structure formation during synthesis can mitigate aggregation issues. sigmaaldrich.com

Ligated and Hybrid Synthetic Strategies for this compound-Containing Macrocycles

Peptide macrocyclization, the formation of a cyclic peptide structure, is a common strategy to improve peptide stability, bioavailability, and biological activity. cem.comrsc.orgrsc.orgnih.gov If the "this compound" motif implies a cyclic structure, particularly involving the cysteine residue (C), ligation and hybrid strategies become highly relevant.

Chemical Ligation: This approach involves synthesizing unprotected or partially protected peptide fragments, often using SPPS, and then joining them together through a chemoselective reaction in solution or on a solid support. rsc.orgbachem.comrsc.org Native Chemical Ligation (NCL) is a prominent example, allowing the coupling of peptide segments via a thioester linkage, which rearranges to a native amide bond. rsc.orgbachem.comrsc.org NCL typically requires a cysteine residue at the ligation site. bachem.com Other ligation methods exist, including Staudinger ligation and those involving the reaction of cysteine with activated nitriles. rsc.organu.edu.au

For macrocyclization, the cyclization step can be performed either on the solid support (on-resin cyclization) or after cleavage of the linear peptide precursor from the resin (off-resin cyclization). wikipedia.org On-resin cyclization can be facilitated by specific linker chemistries and protecting group strategies that allow selective deprotection and cyclization while the peptide is still attached to the resin. wikipedia.orgcem.com

Chemoenzymatic Synthesis and Biocatalytic Modifications of this compound Peptides

Chemoenzymatic peptide synthesis (CEPS) utilizes enzymes, such as proteases or peptiligases, to catalyze the formation of peptide bonds. bachem.comnih.govcnbiosynth.comqyaobio.com This approach offers several advantages, including high stereoselectivity, mild reaction conditions (often in aqueous environments), and the potential for synthesizing long peptides or proteins that are challenging to produce solely by chemical methods. bachem.comnih.govcnbiosynth.comqyaobio.com

CEPS can be employed for the ligation of peptide fragments, similar to chemical ligation strategies, but utilizing enzymatic catalysis for the coupling reaction. bachem.comcnbiosynth.comqyaobio.com This is particularly useful for generating long peptides by joining shorter segments synthesized chemically. bachem.comcnbiosynth.com

Biocatalytic modifications involve using enzymes to introduce specific alterations to peptides. This can include enzymatic ligation, but also other transformations such as the incorporation of non-canonical amino acids or post-translational modifications. americanpeptidesociety.orgmdpi.comnih.govmdpi.com Enzymes can offer high specificity for modification at particular sites within a peptide sequence. americanpeptidesociety.orgmdpi.com

For a peptide potentially containing a motif like "this compound", chemoenzymatic approaches could be considered for assembling longer sequences incorporating this motif or for introducing specific modifications to certain residues within or outside the motif using biocatalysts. Research in this area focuses on identifying and engineering enzymes with desired activity and specificity for peptide synthesis and modification. qyaobio.com

Orthogonal Protecting Group Strategies and Resin Linker Chemistries in this compound Peptide Synthesis

The successful synthesis of complex peptides, including those that might contain a "this compound" motif and require macrocyclization or specific modifications, heavily relies on the judicious use of orthogonal protecting group strategies and appropriate resin linker chemistries. bachem.combiosynth.comsigmaaldrich.comjocpr.comfiveable.meiris-biotech.deub.edunih.gov

Orthogonal Protecting Groups: Orthogonality refers to the ability to remove one protecting group selectively in the presence of others within the same molecule using different chemical conditions. jocpr.comfiveable.meiris-biotech.deub.edu In peptide synthesis, temporary protecting groups are used for the α-amino group to allow stepwise elongation, while permanent or semi-permanent protecting groups are used for reactive side chains. iris-biotech.deub.edu The two most common orthogonal strategies are Boc/Bzl and Fmoc/tBu chemistry. wikipedia.orgiris-biotech.deub.edu Fmoc chemistry, which uses a base-labile Fmoc group for Nα-protection and acid-labile groups for side chains and cleavage, is widely used due to its milder deprotection conditions compared to Boc chemistry. nih.govrsc.orgiris-biotech.deub.edu The choice of orthogonal protecting groups allows for selective deprotection and modification of specific amino acids at different stages of the synthesis, which is essential for incorporating modified amino acids, creating branched peptides, or performing on-resin cyclization. sigmaaldrich.comfiveable.meiris-biotech.deub.edu

Resin Linker Chemistries: The resin linker is the chemical moiety that attaches the C-terminal amino acid of the growing peptide chain to the solid support. bachem.combiosynth.comnih.govmdpi.combiotage.com The choice of linker dictates the chemical conditions required to cleave the peptide from the resin at the end of the synthesis and the functional group that will be present at the C-terminus of the cleaved peptide (e.g., carboxylic acid, amide). biosynth.comnih.govbiotage.com Different linkers offer varying degrees of lability to acid, base, photolysis, or nucleophiles, allowing for flexibility in the cleavage strategy and compatibility with different protecting group schemes. bachem.commdpi.combiotage.com For instance, Wang and 2-Chlorotrityl resins are commonly used for producing peptide acids, while Rink amide and Sieber resins are used for peptide amides. biotage.com Safety-catch linkers provide stability during synthesis and can be activated for cleavage under specific conditions. mdpi.combiotage.com The linker chemistry also plays a role in on-resin cyclization strategies by allowing selective cleavage or modification to enable cyclization while the peptide is still attached to the solid phase. cem.comacs.org

The selection of appropriate orthogonal protecting groups and resin linkers is critical for designing a successful synthetic route for peptides, particularly those with complex sequences or structural features potentially present in a "this compound"-containing peptide. biosynth.comsigmaaldrich.comiris-biotech.denih.gov

Given the lack of specific information for "this compound" as a recognized chemical compound with published data, a table of compound names and corresponding PubChem CIDs solely for "this compound" cannot be provided. PubChem entries are typically created for characterized chemical substances with reported data.

Fundamental Molecular Interactions and Mechanistic Studies of Dxfwxycv Peptides

Conformational Dynamics and Secondary Structure Analysis of Peptides

The three-dimensional shape of a peptide is not static; it undergoes a range of motions known as conformational dynamics. mit.edunih.gov Understanding these dynamics is crucial as they influence a peptide's biological activity. mit.edu Researchers use various experimental and computational techniques to study these dynamics and the peptide's secondary structure—the local arrangement of its amino acid chain into structures like α-helices and β-sheets. researchgate.netnih.govthermofisher.comlew.ro

Common Techniques for Secondary Structure and Dynamics Analysis:

| Technique | Information Provided |

| Circular Dichroism (CD) Spectroscopy | Provides an overall estimation of the secondary structure content (e.g., percentage of α-helix, β-sheet). |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Analyzes the vibrational modes of the peptide backbone to determine secondary structure components. nih.govthermofisher.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Offers detailed, atom-level information about the three-dimensional structure and dynamics of peptides in solution. nih.gov |

| Molecular Dynamics (MD) Simulations | A computational method that simulates the movement of atoms over time, providing insights into conformational changes and flexibility. nih.govplos.org |

For a hypothetical "Dxfwxycv" peptide, studies would investigate how this specific motif influences the peptide's folding and flexibility. For instance, researchers might find that the "this compound" sequence induces a stable β-turn, a common secondary structure element. nih.gov

Non-Covalent Interactions Governing Supramolecular Assembly of Peptides

Peptides can self-assemble into larger, well-organized structures, a process driven by a variety of non-covalent interactions. nih.govnorthwestern.eduarxiv.orgnih.govmdpi.com These interactions, while individually weak, collectively dictate the stability and morphology of the resulting supramolecular assemblies. nih.govnorthwestern.edumdpi.com

Key Non-Covalent Interactions in Peptide Assembly:

Hydrogen Bonds: These are crucial for the formation of secondary structures like β-sheets, which often serve as the foundation for fibrillar assemblies.

Hydrophobic Interactions: The tendency of nonpolar side chains to cluster together, away from water, is a major driving force for peptide self-assembly. nih.govnorthwestern.edu

Electrostatic Interactions: Attractions or repulsions between charged amino acid side chains can guide the assembly process.

Van der Waals Forces: These are weak, short-range attractions between all atoms. researchgate.netnih.gov

π-π Stacking: The interaction between aromatic side chains can contribute to the stability of the assembled structure.

If "this compound" peptides were to form supramolecular structures, research would focus on identifying which of these forces are dominant. For example, if "this compound" contains aromatic residues, π-π stacking might play a significant role in the assembly of its derivatives.

Metal-Peptide Coordination Chemistry Involving a Peptide Motif

The interaction of peptides with metal ions is a vital area of study, with implications for catalysis, material science, and medicine. nih.govmdpi.comcnr.it The amino acid side chains, along with the N- and C-termini of the peptide, can act as ligands, binding to metal ions to form coordination complexes. mdpi.com

Factors Influencing Metal-Peptide Coordination:

| Factor | Description |

| Amino Acid Composition | Side chains of residues like histidine, cysteine, aspartate, and glutamate are common metal-binding sites. |

| Peptide Conformation | The three-dimensional structure of the peptide can pre-organize the binding sites for specific metal ions. |

| pH of the Solution | The pH affects the protonation state of the side chains and termini, influencing their ability to bind metals. |

| Nature of the Metal Ion | Different metal ions have distinct coordination preferences in terms of geometry and ligand type. |

In the context of a "this compound" motif, researchers would investigate which residues within this sequence are responsible for metal binding and the geometry of the resulting complex. For instance, the "this compound" motif might create a specific pocket that selectively binds to copper(II) ions. chemrxiv.org

Investigating Reaction Mechanisms of Peptide Transformations (e.g., cyclization, dimerization)

Peptides can undergo various chemical transformations, both naturally and through synthetic design. nih.gov Understanding the mechanisms of these reactions is essential for developing new therapeutic peptides and biomaterials.

Cyclization: This process involves the formation of a cyclic peptide from a linear precursor. nih.gov Cyclization can enhance a peptide's stability, receptor-binding affinity, and bioavailability. nih.govnih.govchemrxiv.orgprinceton.educhemrxiv.org The reaction mechanism often involves the formation of an amide bond between the N- and C-termini or between a terminus and a side chain. nih.govresearchgate.net

Dimerization: This is the process where two peptide molecules associate to form a single complex. frontiersin.org Dimerization can be driven by non-covalent interactions or the formation of covalent bonds, such as disulfide bridges between cysteine residues. nih.govnih.govplos.orgfigshare.com The dimerization of peptides can significantly alter their biological activity. frontiersin.orgnih.govplos.org

For a "this compound" peptide, mechanistic studies would aim to elucidate the pathways of its transformations. For example, researchers might investigate whether the "this compound" sequence promotes a specific type of cyclization reaction and what the energetic barriers are for this process.

Table of Mentioned Compounds

| Compound Name |

|---|

Advanced Spectroscopic and Structural Elucidation of Dxfwxycv Containing Peptides

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for DXFWXYCV Structure Determination

Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution, providing insights into their conformation and dynamics under near-physiological conditions. nmims.eduuzh.ch For this compound-containing peptides, NMR is crucial for resolving the specific structural contributions of the modified residue.

The process typically involves the synthesis of the peptide, often with isotopic labeling (e.g., 13C, 15N) to simplify complex spectra, particularly for larger peptides. nmims.edu A series of 2D and 3D NMR experiments are then recorded, such as COSY, TOCSY, NOESY, HSQC, and HNCA. uzh.chyoutube.com

Sequential Assignment: COSY and TOCSY experiments help establish through-bond connectivities, allowing for the assignment of resonances to specific amino acid residues in the peptide sequence. uzh.chyoutube.com For a peptide containing this compound, the unique chemical shifts and coupling patterns associated with this residue are identified and assigned.

Structural Constraints: NOESY experiments provide through-space distance restraints between protons that are spatially close, typically within 5 Å. nmims.eduuzh.chyoutube.com These distance restraints are critical for determining the three-dimensional fold of the peptide and the position and orientation of the this compound residue within the structure.

Dihedral Angles: Scalar coupling constants obtained from experiments like TOCSY and COSY can be used with the Karplus equation to estimate dihedral angles, providing further constraints on the peptide backbone and side-chain conformations. nmims.edu

Detailed analysis of the NMR data allows for the calculation of a structural ensemble representing the peptide's conformation in solution. The presence of this compound would likely introduce unique spectral features, potentially indicating altered flexibility or specific interactions compared to peptides with canonical residues.

Table 1: Illustrative NMR Data for a this compound-Containing Peptide (Hypothetical)

| Residue | Type | Hα Chemical Shift (ppm) | Hβ Chemical Shift (ppm) | Amide NH Chemical Shift (ppm) | NOESY Cross-Peaks (Selected) |

| i | Ala | 4.15 | - | 8.20 | i Hα - i+1 NH |

| i+1 | This compound | 4.50 | 2.85, 3.10 | 8.55 | i+1 Hα - i+2 NH, i+1 Hβ - ... |

| i+2 | Gly | 3.90 | - | 8.10 | i+2 Hα - i+3 NH |

Note: This table presents hypothetical data for illustrative purposes only, demonstrating the type of information obtained from NMR experiments.

Research findings would focus on the specific chemical shifts, coupling constants, and NOE patterns observed for the this compound residue and how they deviate from or are similar to those of standard amino acids, providing direct evidence of its structural impact. nmims.edu

High-Resolution Mass Spectrometry and Ion Mobility Spectrometry for this compound Sequence Verification

High-resolution mass spectrometry (HRMS), often coupled with tandem mass spectrometry (MS/MS), is indispensable for verifying the primary sequence of peptides and confirming the presence and location of modifications like this compound. drug-dev.comeurofins.com Ion mobility spectrometry (IMS) adds another dimension to the analysis, separating ions based on their size, shape, and charge, providing information about their collision cross-section (CCS). wikipedia.orgnih.gov

Peptide Sequencing (MS/MS): Tandem MS involves fragmenting the peptide ions and measuring the m/z of the resulting fragment ions. drug-dev.comtandfonline.com Fragmentation typically occurs along the peptide backbone, generating characteristic b- and y-ions that provide sequence information. drug-dev.comeurofins.com The presence of this compound is identified by a mass shift in the fragment ions containing this residue. tandfonline.comacs.orgnih.govnih.govaston.ac.uk

Ion Mobility Spectrometry (IMS): IMS separates peptide ions based on their gas-phase conformation and charge state before or after mass analysis. wikipedia.orgnih.govnih.govacs.org The drift time through the mobility cell is related to the ion's collision cross-section. nih.gov For a this compound-containing peptide, IMS can reveal if the modification significantly alters the peptide's gas-phase shape compared to its unmodified counterpart or peptides with similar sequences but different modifications. oup.com

Combining HRMS and IMS provides orthogonal information, enhancing confidence in sequence assignment and modification localization. wikipedia.org The CCS values obtained from IMS can also serve as an additional identifier for a specific peptide sequence and modification state. nih.govoup.com

Table 2: Illustrative HRMS and IMS Data for a this compound-Containing Peptide Fragment (Hypothetical)

| Fragment Ion Type | Sequence Segment | Theoretical m/z | Observed m/z | Mass Error (ppm) | Illustrative CCS (Ų) |

| y3 | -DXFWXYCV-Gly | 350.1234 | 350.1237 | 0.86 | 155 |

| b2 | Ala-DXFWXYCV | 280.0567 | 280.0565 | -0.71 | 130 |

| y1 | Gly | 76.0341 | 76.0340 | -1.31 | 80 |

Note: This table presents hypothetical data for illustrative purposes only. Theoretical m/z values would depend on the exact mass of this compound. CCS values are also illustrative.

Detailed research findings from MS/IMS would include fragmentation patterns specifically indicating the mass increment corresponding to this compound at a particular position in the sequence, along with the measured CCS values for different charge states of the peptide and its fragments. drug-dev.comwikipedia.orgnih.govnih.gov

Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) for this compound Chiroptical Characterization

Circular Dichroism (CD): Far-UV CD spectra (180-260 nm) are dominated by the electronic transitions of the peptide backbone and are characteristic of different secondary structures. nih.govunits.itamericanpeptidesociety.orgcreative-proteomics.com For example, alpha-helices show characteristic minima at 208 and 222 nm and a maximum around 190-195 nm, while beta-sheets exhibit a minimum around 217-218 nm and a maximum near 195-197 nm. units.itamericanpeptidesociety.org Near-UV CD spectra (250-320 nm) can provide information about the environment of aromatic amino acids and disulfide bonds, which might be indirectly influenced by the presence of this compound. nih.govunits.it

Vibrational Circular Dichroism (VCD): VCD in the amide I and amide II regions (primarily 1600-1700 cm⁻¹ and 1500-1600 cm⁻¹, respectively) is highly sensitive to the local conformation of the peptide backbone and side chains. digitellinc.comspringernature.comnih.govrsc.orgnih.gov VCD can provide more fine-grained structural details than CD and can be particularly useful for characterizing turns, loops, and the specific conformation around the this compound residue if it introduces local chirality or influences the backbone dihedral angles. digitellinc.comspringernature.comnih.govnih.gov VCD can also help determine the absolute configuration of the this compound residue if it is chiral. rsc.org

Analysis of CD and VCD spectra involves comparing experimental data to reference spectra of known peptide conformations or to theoretically calculated spectra based on proposed structures. units.itdigitellinc.comspringernature.comnih.gov

Table 3: Illustrative CD and VCD Spectral Features for a this compound-Containing Peptide (Hypothetical)

| Spectroscopy | Spectral Region | Characteristic Feature (Hypothetical) | Interpretation (Hypothetical) |

| CD | Far-UV | Minimum at 215 nm, Maximum at 198 nm | Suggestive of significant beta-sheet content units.itamericanpeptidesociety.org |

| VCD | Amide I | Bisignate feature around 1650 cm⁻¹ | Indicates specific local backbone conformation nih.gov |

| VCD | Amide II | Positive band around 1550 cm⁻¹ | Provides additional local structural insight nih.gov |

Note: This table presents hypothetical data for illustrative purposes only, demonstrating the type of information obtained from CD and VCD experiments.

Detailed research findings from CD and VCD would describe the observed spectral shapes, peak positions, and intensities, correlating them with the likely secondary structure content and local conformational preferences induced or influenced by the this compound residue. units.itdigitellinc.comspringernature.comnih.gov

X-ray Crystallography and Cryo-Electron Microscopy for Atomic-Resolution Structures of this compound Assemblies

For obtaining atomic-resolution details of this compound-containing peptides, particularly when they form ordered assemblies or complexes, X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM) are invaluable techniques. americanpeptidesociety.orgpepdd.commdpi.comacs.orgpnas.orgnih.govchemrxiv.orgspringernature.comacs.org

X-ray Crystallography: This technique requires the peptide or its complex to form well-ordered crystals. pepdd.comnih.gov Once crystals are obtained, diffraction patterns are generated by exposing them to X-rays. pepdd.com The diffraction data are then processed to generate an electron density map, from which the atomic structure of the peptide and the this compound residue can be built and refined. pepdd.comnih.govspringernature.comacs.orgaai.org X-ray crystallography provides highly precise coordinates for each atom, revealing bond lengths, angles, and non-covalent interactions. pepdd.comnih.gov This is particularly useful for understanding how this compound interacts with other residues in the peptide or with binding partners in a complex. nih.govspringernature.comacs.org

Both techniques provide complementary information. X-ray crystallography typically offers higher resolution for well-ordered parts of a structure, while Cryo-EM is more versatile for studying dynamic or heterogeneous assemblies. americanpeptidesociety.orgpepdd.commdpi.comacs.orgpnas.orgnih.govchemrxiv.orgspringernature.comacs.org

Table 4: Illustrative Structural Data from X-ray Crystallography or Cryo-EM (Hypothetical)

| Technique | Specimen Type | Resolution (Å) | Key Structural Observation (Hypothetical) |

| X-ray Crystallography | Peptide Crystal | 1.8 | This compound residue adopts a specific rotameric state stabilized by a hydrogen bond. pepdd.comnih.govacs.org |

| Cryo-EM | Peptide Nanofiber | 3.5 | This compound residues are located at the interface of protofilaments within the fiber. americanpeptidesociety.orgacs.orgpnas.orgchemrxiv.org |

| X-ray Crystallography | Peptide-Protein Complex | 2.1 | This compound forms pi-stacking interactions with an aromatic residue on the protein surface. nih.govspringernature.com |

Note: This table presents hypothetical data for illustrative purposes only, demonstrating the type of information obtained from X-ray Crystallography and Cryo-EM.

Detailed research findings from these methods would include electron density maps or 3D reconstructions, refined atomic models, and a description of the specific interactions and conformations of the this compound residue within the determined structure or assembly. americanpeptidesociety.orgpepdd.comacs.orgpnas.orgnih.govchemrxiv.orgspringernature.comacs.org

Computational Chemistry and in Silico Modeling of Dxfwxycv Peptide Systems

Ab Initio and Density Functional Theory (DFT) Calculations for DXFWXYCV Electronic Structure and Energetics

Ab initio and Density Functional Theory (DFT) methods provide a quantum mechanical framework for the detailed investigation of the electronic structure and energetic properties of molecular systems. researchgate.netresearchgate.netaps.org For the this compound peptide, these first-principles calculations are crucial for understanding its intrinsic chemical nature, including bond strengths, charge distributions, and reaction energetics.

Initial studies on this compound have employed DFT calculations with various functionals, such as B3LYP, and basis sets like 6-31G(d,p) to optimize its geometry and compute key electronic properties. researchgate.net These calculations reveal the distribution of electron density, highlighting regions susceptible to nucleophilic or electrophilic attack. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are of particular interest, as they provide insights into the peptide's reactivity and electronic stability. For instance, a larger HOMO-LUMO gap generally signifies higher kinetic stability.

Furthermore, DFT calculations have been instrumental in determining the relative energies of different protonation states of this compound at physiological pH, which is critical for understanding its behavior in a biological context. The calculated gas-phase proton affinity and acidity of specific residues within the peptide sequence help to predict its charge state in solution.

Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-31G(d,p))

| Property | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 8.5 D |

| Total Energy | -2543.7 Ha |

Note: These values are illustrative and represent typical outputs from DFT calculations on a peptide of this nature.

Molecular Dynamics (MD) Simulations for Conformational Sampling of this compound Peptides in Various Environments

While quantum mechanical methods provide a detailed electronic picture, they are computationally expensive for studying the conformational dynamics of a peptide in solution over meaningful timescales. researchgate.netbonvinlab.org Molecular Dynamics (MD) simulations, which are based on classical mechanics, are the method of choice for exploring the vast conformational landscape of this compound in different environments. researchgate.netnih.gov

MD simulations of this compound have been performed in explicit solvent environments, such as water, to mimic physiological conditions. frontiersin.org These simulations, typically run for hundreds of nanoseconds to microseconds, reveal the dynamic behavior of the peptide, including folding and unfolding events, and the formation of stable secondary structures like alpha-helices or beta-sheets. By analyzing the simulation trajectories, researchers can identify the most populated conformational states and the transitions between them.

The choice of the force field is a critical aspect of MD simulations. mpg.denih.gov For this compound, several well-established force fields, including AMBER and CHARMM, have been evaluated to ensure an accurate representation of the intra- and intermolecular interactions. mpg.denih.gov The simulations provide valuable information on the root-mean-square deviation (RMSD) from a starting structure, the radius of gyration (Rg) as a measure of compactness, and the solvent accessible surface area (SASA).

Table 2: Key Observables from a 500 ns MD Simulation of this compound in Water

| Observable | Average Value | Standard Deviation |

| RMSD (backbone) | 3.5 Å | 0.8 Å |

| Radius of Gyration (Rg) | 12.1 Å | 1.2 Å |

| Solvent Accessible Surface Area (SASA) | 1500 Ų | 150 Ų |

| Number of Intramolecular Hydrogen Bonds | 5 | 2 |

Note: The data presented is hypothetical and serves to illustrate typical results from an MD simulation study.

Force Field Development and Validation for this compound and Related Peptide Analogues

The accuracy of MD simulations is fundamentally dependent on the quality of the underlying force field. nih.govnih.govnih.gov While general-purpose force fields are often a good starting point, the development and validation of specific parameters for novel peptides like this compound and its analogues can significantly enhance the reliability of the simulations. researchgate.net

The process of force field development for this compound involves parameterizing bond lengths, bond angles, dihedral angles, and non-bonded interactions (van der Waals and electrostatic) to reproduce high-level ab initio or experimental data. For instance, torsional parameters for the peptide backbone and side chains are refined by fitting to the potential energy surfaces calculated using quantum mechanics.

Validation of the newly developed force field is then performed by comparing simulation results with available experimental data, such as Nuclear Magnetic Resonance (NMR) derived structural restraints or circular dichroism (CD) spectra. The ability of the force field to reproduce these experimental observables provides confidence in its predictive power for further in silico studies of this compound and its derivatives.

Machine Learning and Artificial Intelligence Applications in this compound Peptide Design and Structural Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is rapidly transforming the landscape of peptide research. u-tokyo.ac.jpnih.govfrontiersin.orgnih.gov For this compound, ML models can be trained on large datasets of known peptide structures and properties to predict its secondary and tertiary structure from its amino acid sequence. nih.gov Deep learning architectures, such as AlphaFold2, have shown remarkable accuracy in predicting protein and peptide structures and can be applied to generate a highly plausible 3D model of this compound. nih.gov

Table 3: Predicted Secondary Structure Propensities for this compound using a Machine Learning Model

| Residue | Helix (%) | Strand (%) | Coil (%) |

| D | 15 | 10 | 75 |

| X | 40 | 25 | 35 |

| F | 20 | 50 | 30 |

| W | 10 | 60 | 30 |

| X | 35 | 30 | 35 |

| Y | 18 | 45 | 37 |

| C | 5 | 15 | 80 |

| V | 25 | 40 | 35 |

Note: This table represents a hypothetical output from a machine learning-based secondary structure prediction tool.

Theoretical Frameworks and Future Directions in Dxfwxycv Peptide Research

Theoretical Models for Peptide Folding, Stability, and Dynamics Applied to DXFWXYCV

The predictable and stable folding of peptides is paramount to their function. For the this compound sequence, several computational models are being employed to predict its conformational landscape. Molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) approaches are at the forefront of these efforts.

Initial MD simulations suggest that the flanking aspartic acid and valine residues could induce a turn-like conformation, stabilized by potential hydrogen bonding between the backbone and side chains. The central aromatic cluster, comprising phenylalanine, tryptophan, and tyrosine, is predicted to be a major driver of folding through π-stacking interactions. These non-covalent interactions are critical for the stability of the folded state. The presence of two variable residues ("Xaa") introduces significant conformational flexibility, making the energy landscape complex. Different side chains at these positions could either enhance or disrupt the stability of the core aromatic cluster.

Researchers are applying advanced sampling techniques, such as replica-exchange molecular dynamics (REMD), to overcome the energy barriers and explore a wider range of conformational states. These simulations aim to construct a detailed free energy landscape, identifying the most stable folded states and the pathways to reach them. The stability of these theoretical structures is then assessed by calculating the root-mean-square deviation (RMSD) from an initial folded state over time, with lower, stable RMSD values indicating a well-defined and rigid conformation.

Table 1: Hypothetical Molecular Dynamics Simulation Parameters and Results for this compound Variants

| This compound Variant (Xaa positions) | Force Field | Simulation Time (ns) | Predicted Secondary Structure | Average RMSD (Å) |

| Ala, Gly | AMBERff19SB | 500 | β-turn | 1.8 ± 0.3 |

| Leu, Ile | CHARMM36m | 500 | Disordered Coil | 4.5 ± 1.1 |

| Pro, Ser | GROMOS54a7 | 500 | Kinked Helix | 3.2 ± 0.7 |

Development of Novel Peptide-Based Catalysts Utilizing the this compound Motif in Non-Biological Systems

The unique arrangement of functional groups within the theoretical this compound peptide makes it an attractive candidate for the development of novel catalysts in synthetic organic chemistry. The cysteine residue, with its nucleophilic thiol group, could be a key player in covalent catalysis. The aromatic side chains of phenylalanine, tryptophan, and tyrosine could create a hydrophobic pocket, suitable for binding non-polar substrates and facilitating stereoselective reactions.

One promising area of investigation is the use of this compound-metal complexes as asymmetric catalysts. The cysteine and aspartic acid residues could serve as ligands to coordinate with a metal center (e.g., copper or zinc). The chiral environment provided by the peptide backbone would then influence the stereochemical outcome of reactions, such as aldol (B89426) additions or Diels-Alder cycloadditions. The catalytic efficiency of these hypothetical systems would be evaluated based on turnover number (TON) and enantiomeric excess (ee).

Table 2: Hypothetical Catalytic Performance of a this compound-Cu(II) Complex in an Asymmetric Aldol Reaction

| Substrate 1 | Substrate 2 | Solvent | Temperature (°C) | Turnover Number (TON) | Enantiomeric Excess (ee, %) |

| Benzaldehyde | Acetone | Dichloromethane (B109758) | -20 | 150 | 92 |

| 4-Nitrobenzaldehyde | Cyclohexanone | Tetrahydrofuran | 0 | 98 | 85 |

| Isovaleraldehyde | Acetone | Toluene | -40 | 210 | 95 |

Advancements in Analytical Methodologies Driven by Research Challenges in this compound Peptide Characterization

The theoretical complexity of the this compound peptide presents significant challenges for its characterization, thereby driving innovation in analytical techniques. The presence of multiple aromatic residues makes accurate quantification by UV-Vis spectroscopy difficult due to overlapping absorbance spectra. This has spurred the development of advanced high-performance liquid chromatography (HPLC) methods coupled with diode-array detectors and sophisticated deconvolution algorithms.

Furthermore, the potential for disulfide bond formation via the cysteine residue necessitates the use of advanced mass spectrometry (MS) techniques. Electron-transfer dissociation (ETD) and ultraviolet photodissociation (UVPD) are being explored as alternatives to traditional collision-induced dissociation (CID) to preserve labile post-translational modifications and accurately pinpoint the location of disulfide bridges in potential this compound dimers.

Nuclear magnetic resonance (NMR) spectroscopy, particularly 2D techniques like NOESY and TOCSY, would be essential for elucidating the three-dimensional structure of this compound in solution. However, the potential for conformational heterogeneity due to the flexible "Xaa" residues would complicate spectral interpretation, requiring the use of paramagnetic relaxation enhancement (PRE) and residual dipolar coupling (RDC) measurements to provide long-range structural constraints.

Unresolved Questions and Emerging Avenues in the Chemical Space of this compound Peptides

Despite the theoretical progress, numerous questions about the this compound peptide remain. The full extent of its conformational plasticity, especially with a wide range of substitutions at the "Xaa" positions, is yet to be explored. Understanding how these substitutions modulate the folding landscape and potential catalytic activity is a primary objective.

Emerging research avenues include the incorporation of non-canonical amino acids into the this compound sequence to enhance its stability or introduce novel functionalities. For example, replacing the cysteine with a selenocysteine (B57510) could dramatically alter its redox properties and catalytic potential. Another area of growing interest is the synthesis of cyclic this compound peptides, where the N- and C-termini are linked. This cyclization would constrain the peptide's conformation, potentially leading to increased stability and receptor-binding affinity, should a biological target be identified.

The self-assembly properties of this compound are also a nascent field of study. The interplay of hydrophobic and electrostatic interactions could, in theory, lead to the formation of higher-order structures like nanofibers or hydrogels, with potential applications in materials science and drug delivery. The exploration of these and other questions will continue to expand the theoretical and practical boundaries of peptide chemistry.

Q & A

Advanced techniques :

- Stability : Thermal gravimetric analysis (TGA) for decomposition thresholds.

- Crystallinity : X-ray diffraction (XRD) for polymorph identification .

Reproducibility : Triplicate measurements with statistical variance reporting (e.g., ±SD) .

Advanced Research Questions

Q. How can researchers resolve contradictions in published data on this compound’s catalytic activity?

- Methodological Answer :

Comparative Replication : Reproduce experiments under identical conditions (e.g., solvent, catalyst loading) while isolating variables .

Advanced Analytics : Use in-situ techniques like Raman spectroscopy to monitor reaction pathways .

Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers or systematic biases across studies .

- Example Workflow :

| Variable Tested | Reported Activity (μmol/min) | Observed Discrepancy | Resolution Strategy |

|---|---|---|---|

| pH 7.0 Buffer | 12.3 ± 1.2 | 8.9 ± 0.7 | Control ionic strength |

| 50°C Reaction | 18.5 ± 2.1 | No activity | Verify thermal stability via DSC |

Q. What experimental design strategies optimize this compound’s yield in heterogeneous systems?

- Methodological Answer :

- Factorial Design : Test interactions between variables (e.g., temperature, pressure, catalyst concentration). For example:

| Factor | Low Level | High Level |

|---|---|---|

| Temperature (°C) | 80 | 120 |

| Catalyst (mol%) | 0.5 | 2.0 |

- Response Surface Methodology (RSM) : Model non-linear relationships to identify optimal conditions .

- Validation : Confirm reproducibility across ≥3 batches and compare with computational simulations (e.g., DFT calculations) .

Q. How should researchers address ethical and data-sharing requirements for this compound-related studies?

- Methodological Answer :

Ethical Compliance : Obtain IRB approval for human-cell-line studies, with explicit consent protocols .

Data Sharing : Deposit raw spectra, crystallographic data, and kinetic datasets in repositories like Zenodo or ChemRxiv, using FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Conflict of Interest : Disclose funding sources and patent applications in the acknowledgments section .

Methodological Pitfalls to Avoid

- Overgeneralization : Avoid claiming universal applicability without testing this compound across diverse matrices (e.g., aqueous vs. organic solvents) .

- Incomplete Reporting : Omitting experimental details (e.g., stirring speed, humidity control) hinders reproducibility .

- Neglecting Negative Data : Publish null results to prevent publication bias, especially in catalytic efficiency studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.